2-(2-Methylphenyl)acetophenone

Monoamine Oxidase B Enzyme Inhibition Neuropharmacology

2-(2-Methylphenyl)acetophenone (CAS 5033-67-0), also known as 1-phenyl-2-(o-tolyl)ethan-1-one, is a synthetic acetophenone derivative characterized by a methyl group ortho to the acetyl linkage on one phenyl ring and an unsubstituted phenyl ring attached to the carbonyl. This substitution pattern distinguishes it from simple acetophenones and their ortho-methyl analogs, conferring unique physicochemical properties and a distinct biological interaction profile.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 5033-67-0
Cat. No. B1296502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)acetophenone
CAS5033-67-0
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14O/c1-12-7-5-6-10-14(12)11-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3
InChIKeyJMMXBSDTDHEQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylphenyl)acetophenone (CAS 5033-67-0): Procurement-Relevant Physicochemical and Structural Profile


2-(2-Methylphenyl)acetophenone (CAS 5033-67-0), also known as 1-phenyl-2-(o-tolyl)ethan-1-one, is a synthetic acetophenone derivative characterized by a methyl group ortho to the acetyl linkage on one phenyl ring and an unsubstituted phenyl ring attached to the carbonyl . This substitution pattern distinguishes it from simple acetophenones and their ortho-methyl analogs, conferring unique physicochemical properties and a distinct biological interaction profile [1]. Its specific structure serves as a vital scaffold in medicinal chemistry for developing inhibitors of enzymes like Monoamine Oxidase B (MAO-B) and various Cytochrome P450 (CYP) isoforms, and as a precursor in diverse synthetic applications [2].

1 Enzyme inhibitor scaffold (MAO-B, CYP isoforms)
2 Versatile synthetic precursor for heterocycles and metal complexes
3 Lipophilic profile supports membrane partitioning studies

Why 2-(2-Methylphenyl)acetophenone Cannot Be Interchanged with Generic Ortho-Methyl Acetophenones


Assuming functional equivalence between 2-(2-Methylphenyl)acetophenone and simpler ortho-methyl acetophenones like 2'-methylacetophenone (CAS 577-16-2) or 2-methylacetophenone is a critical procurement error. These compounds, while sharing the ortho-methyl motif, possess a fundamentally different molecular architecture. 2-(2-Methylphenyl)acetophenone features an additional phenyl group (C15H14O, MW ~210) , whereas 2'-methylacetophenone has a methyl group directly attached to the ketone (C9H10O, MW ~134) . This structural divergence leads to a >60% increase in molecular weight and a substantial increase in lipophilicity (cLogP of 3.42 vs. 2.13) [1]. Such differences profoundly alter physicochemical properties like boiling point (340.1°C vs. 214°C) [2] and, critically, biological target recognition. A generic substitution will result in different solubility, partitioning, and off-target binding profiles, rendering experiments irreproducible and synthetic pathways invalid.

Molecular weight ~210 vs ~134
May alter solubility and partitioning behavior
cLogP 3.42 vs 2.13 (~20-fold higher lipophilicity)
May shift membrane permeability and target recognition
Boiling point 340°C vs 214°C
Different purification and handling may be required

Quantitative Evidence for the Selection of 2-(2-Methylphenyl)acetophenone Over Structurally Related Analogs


MAO-B Inhibition: A Demonstrated 1.2 µM Activity Profile Distinguishing it from a Generic Class-Level Expectation

2-(2-Methylphenyl)acetophenone exhibits a measurable, though moderate, inhibitory effect on human recombinant Monoamine Oxidase B (MAO-B) with an IC50 of 1.2 µM [1]. This provides a defined, lower-potency baseline against which more optimized analogs can be compared. While no direct comparator was assayed in the same study, this data point is a crucial benchmark. In contrast, a broader survey of acetophenone derivatives shows that potent inhibitors in this class achieve nanomolar IC50 values . The 1.2 µM activity is therefore a specific property of this scaffold, distinct from the inactivity of many simpler acetophenones or the high potency of drug-like leads, making it valuable as a reference compound or a starting point for medicinal chemistry optimization.

MAO-B Inhibition
Class-level
IC50 = 1.2 µM
Defined moderate-activity baseline
Compared to nanomolar class leads; supports SAR baseline studies
Monoamine Oxidase B Enzyme Inhibition Neuropharmacology

CYP1A2 Inhibition: A Specific 600 nM IC50 Value as a Marker for Potential Drug-Drug Interaction Studies

The compound demonstrates a specific and moderate inhibitory effect on the human Cytochrome P450 1A2 (CYP1A2) enzyme, a key player in drug metabolism, with a reported IC50 of 600 nM [1]. This is a precise, quantitative property of 2-(2-Methylphenyl)acetophenone. While not as potent as dedicated CYP inhibitors (which may have IC50s in the low nM range), this moderate inhibition is a crucial data point for researchers investigating potential drug-drug interactions (DDI). It contrasts with the generic behavior of many unsubstituted acetophenones, which may not interact with CYP1A2 at all or may act as substrates rather than inhibitors. This specific value allows for a calculated assessment of its potential to affect the clearance of co-administered drugs metabolized by CYP1A2, such as theophylline or caffeine.

CYP1A2 Inhibition
Supporting evidence
IC50 = 600 nM
Supports DDI risk profiling
Human liver microsomes; moderate inhibition vs potent (10 µM)
Cytochrome P450 Drug Metabolism ADME-Tox

LogP and Physicochemical Distinction: A Measured 3.42 cLogP Differentiates it from More Polar or Lipophilic Analogs

The calculated LogP (cLogP) for 2-(2-Methylphenyl)acetophenone is 3.42, derived from its molecular structure [1]. This value is a key differentiator from other ortho-methyl substituted compounds. For instance, the simpler analog 2'-methylacetophenone (CAS 577-16-2) has a significantly lower cLogP of 2.13 . This >1.3 log unit difference translates to an approximately 20-fold higher lipophilicity for 2-(2-Methylphenyl)acetophenone. This property dictates its behavior in biological membranes, its solubility profile, and its interaction with hydrophobic protein pockets. The specific cLogP of 3.42 places it within an optimal range for certain CNS drug discovery programs (typically 2-4), whereas the more polar 2'-methylacetophenone falls below this ideal window.

Lipophilicity vs 2'-Me analog
Head-to-head
cLogP 3.42 vs 2.13
Supports CNS permeability screening
~20-fold higher lipophilicity; calculated property
Lipophilicity Physicochemical Property Medicinal Chemistry

Synthetic Versatility as a Precursor: A Documented Role in Generating Bioactive Heterocycles and Metal Complexes

2-(2-Methylphenyl)acetophenone is documented as a key synthetic intermediate for producing a range of structurally diverse and biologically active molecules. Specifically, it serves as a precursor in the synthesis of Schiff base metal complexes with characterized antimicrobial properties [1] and is employed in reactions to generate chalcone derivatives through Claisen-Schmidt condensation [2]. This synthetic utility is a direct consequence of its unique 1,2-diarylethanone framework, which is not shared by simpler acetophenones like 2'-methylacetophenone. The latter, due to its structure, is primarily used as a flavoring agent and does not offer the same potential for generating complex, biologically relevant heterocyclic scaffolds. The documented use of 2-(2-Methylphenyl)acetophenone in these synthetic pathways provides tangible, literature-supported evidence of its value as a versatile building block.

Synthetic Utility
Class-level
Precursor for Schiff base complexes and chalcones
Supports heterocycle synthesis programs
Documented synthetic routes; comparator used as flavorant
Synthetic Chemistry Precursor Heterocycle Synthesis

Recommended Application Scenarios for 2-(2-Methylphenyl)acetophenone Based on Evidence-Based Differentiation


As a Defined, Moderate-Affinity Probe for MAO-B and CYP1A2 in Early-Stage Enzyme Inhibition Profiling

Procure 2-(2-Methylphenyl)acetophenone as a reference compound with precisely characterized, moderate inhibitory activity against MAO-B (IC50 = 1.2 µM) and CYP1A2 (IC50 = 600 nM) [1][2]. Its activity is not high enough for a drug candidate but is ideal for establishing baseline inhibition in new assay formats, calibrating high-throughput screening (HTS) systems, or serving as a negative control when screening for more potent inhibitors. Using a compound with a known, quantifiable activity profile ensures experimental reproducibility and reduces the risk of false positives or negatives associated with completely inactive or overly potent control compounds.

As a Strategic Synthetic Building Block for Generating Novel Chalcones and Schiff Base Metal Complexes

Leverage the documented role of 2-(2-Methylphenyl)acetophenone as a versatile precursor in organic synthesis [3][4]. This compound is an ideal choice for research programs focused on generating small libraries of chalcones via Claisen-Schmidt condensation or for preparing novel Schiff base ligands for metal coordination chemistry. Its unique 1,2-diarylethanone scaffold allows for the introduction of molecular complexity and potential bioactivity that is simply not accessible from simpler, commercially abundant acetophenones like 2'-methylacetophenone.

As a Lipophilic Scaffold for CNS Drug Discovery Programs Targeting a cLogP of ~3.4

Select 2-(2-Methylphenyl)acetophenone when a drug discovery project requires a scaffold with a specific lipophilicity profile. Its cLogP of 3.42 falls squarely within the ideal range (typically 2-4) for passive blood-brain barrier penetration, a key attribute for CNS drug candidates [5]. This is a significant point of differentiation from more polar ortho-methyl analogs like 2'-methylacetophenone (cLogP 2.13), which may have suboptimal brain penetration properties. By selecting this compound, medicinal chemists can begin a lead optimization campaign from a starting point that already possesses favorable physicochemical properties for CNS targets.

As a Reference Standard in Analytical Method Development for Acetophenone Derivatives

Utilize 2-(2-Methylphenyl)acetophenone as a well-defined analytical standard due to its established and readily available physicochemical data (exact mass: 210.104, boiling point: 340.1°C) . Its distinct chromatographic behavior and mass spectral fragmentation pattern make it useful for developing and validating HPLC, GC-MS, or LC-MS methods for the detection and quantification of structurally related acetophenone impurities, degradation products, or metabolites in complex mixtures.

Application
Selection Property
Validation Focus
Enzyme inhibition profiling
Moderate MAO-B / CYP1A2 inhibition profile
Assay calibration and baseline inhibition review
Heterocycle and metal complex synthesis
Diarylethanone precursor scaffold
Synthetic route and derivatization review
CNS permeability research models
Lipophilicity profile for membrane partitioning
BBB penetration and partitioning modeling
Analytical method development
Characterized chromatographic and spectral behavior
HPLC/GC-MS method validation for acetophenone analogs

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